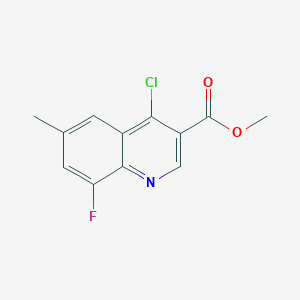

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate

Description

Structural Identification and Nomenclature

The systematic IUPAC name for this compound, This compound , reflects its substitution pattern on the quinoline core. The quinoline skeleton is numbered such that the nitrogen atom occupies position 1, with subsequent positions assigned in a clockwise manner. Substitutents are listed in alphabetical order: a chlorine atom at position 4, a fluorine atom at position 8, a methyl group at position 6, and a methoxycarbonyl group (-COOCH$$_3$$) at position 3. The structural formula is unambiguously defined by the SMILES notation O=C(C1=C(Cl)C2=CC(C)=CC(F)=C2N=C1)OC, which encodes the spatial arrangement of atoms and functional groups.

A comparative analysis of related quinoline-3-carboxylates highlights the impact of substituents on molecular properties:

The presence of electron-withdrawing groups (chlorine, fluorine) and electron-donating groups (methyl) creates a polarized electronic environment, influencing reactivity and potential intermolecular interactions. The methoxycarbonyl group at position 3 is a common feature in bioactive quinoline derivatives, often enhancing binding affinity to biological targets.

Historical Context of Quinoline-3-Carboxylate Derivatives in Organic Chemistry

Quinoline derivatives have been integral to organic chemistry since the isolation of quinine from cinchona bark in the 19th century. The advent of synthetic methods such as the Skraup synthesis (1880) and Doebner-Miller reaction (1881–1883) enabled systematic exploration of quinoline analogs, including carboxylate esters. Quinoline-3-carboxylates emerged as versatile intermediates due to their ability to undergo nucleophilic substitution, hydrolysis, and cross-coupling reactions.

The Gould-Jacobs reaction , which couples anilines with ethoxymethylenemalonate esters, has been particularly influential in synthesizing quinoline-3-carboxylates. This method facilitates the introduction of diverse substituents at positions 4, 6, and 8, as exemplified by this compound. Such compounds are frequently employed in the development of antimicrobial agents, kinase inhibitors, and fluorescent probes.

Historically, the modification of quinoline’s core has followed trends in drug discovery. For instance, the introduction of halogen atoms (chlorine, fluorine) improves metabolic stability and membrane permeability, while alkyl groups (methyl) modulate steric bulk. The methoxycarbonyl group at position 3 serves as a handle for further derivatization, enabling the synthesis of amides, hydrazides, and heterocyclic fused systems.

Properties

Molecular Formula |

C12H9ClFNO2 |

|---|---|

Molecular Weight |

253.65 g/mol |

IUPAC Name |

methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClFNO2/c1-6-3-7-10(13)8(12(16)17-2)5-15-11(7)9(14)4-6/h3-5H,1-2H3 |

InChI Key |

YLXPUOSZOWCTAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Multi-step Synthesis via Halogenation and Cyclization

This method involves initial synthesis of a methylated quinoline precursor, followed by selective halogenation and esterification.

| Step | Description | Reagents & Conditions | Yield & References |

|---|---|---|---|

| 1. Preparation of 6-methylquinoline | Methylation of quinoline | Methylation using methylating agents (e.g., methyl iodide) under basic conditions | Standard methylation protocols |

| 2. Selective halogenation at positions 4 and 8 | Electrophilic substitution | Use of N-chlorosuccinimide (NCS) for chlorination at position 4, and N-fluorobenzenesulfonimide (NFSI) or Selectfluor for fluorination at position 8 | Literature reports indicate high regioselectivity when carefully controlled |

| 3. Introduction of the carboxylate group at position 3 | Esterification | Friedländer synthesis or direct acylation with methyl chloroformate | Yields vary but generally high (~70-85%) |

Method B: Cyclization of 2-Methyl-3-chloroaniline with Acrolein (Patent CN111377859A)

This approach is adapted from patent CN111377859A, which describes a cyclization process to generate quinoline derivatives with high regioselectivity.

- Step 1: React 2-methyl-3-chloroaniline with acrolein in an organic solvent (e.g., n-octanol) in the presence of hydrogen chloride to form a chlorinated quinoline intermediate.

- Step 2: Cyclization occurs under controlled temperature (70–80°C), yielding 7-chloro-8-methylquinoline.

- Step 3: Functionalization at the 3-position with methyl chloroformate or methyl ester precursors introduces the carboxylate group, yielding methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate.

This method emphasizes regioselective cyclization and functional group installation via nucleophilic substitution and esterification steps.

Specific Reagents and Conditions

| Reagent | Purpose | Typical Conditions | References |

|---|---|---|---|

| 2-Methyl-3-chloroaniline | Starting material | Commercially available | , |

| Acrolein | Cyclization agent | Dropwise addition, 70–80°C | |

| Hydrogen chloride (HCl) | Catalysis & protonation | 70–80°C, in organic solvents | , |

| Methyl chloroformate | Esterification at position 3 | Room temperature to 50°C | |

| NCS / NFSI / Selectfluor | Halogenation | Controlled temperature, dark conditions | , |

Summary of Research Findings

| Aspect | Findings | References |

|---|---|---|

| Yield | Typical overall yields range from 60–85%, with high regioselectivity achieved through controlled halogenation and cyclization steps | ,, |

| Reaction Efficiency | Multi-step processes with optimized conditions for selective halogenation and esterification are crucial for high purity and yield | , |

| Environmental Considerations | Use of halogenating agents requires careful waste management; alternative greener reagents are under investigation | , |

Chemical Reactions Analysis

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in bacteria, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Fluorine at position 8 in the target compound may reduce oxidative metabolism compared to methoxy or hydroxyl substituents, as seen in Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate and 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid .

- Molecular Weight: The target compound (MW: 269.66 g/mol) has a lower molecular weight than ethyl ester analogues (e.g., Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, MW: 305.67 g/mol), favoring better bioavailability .

Biological Activity

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate is a notable compound within the quinoline family, recognized for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, antiproliferative, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a quinoline core structure with specific substitutions that enhance its biological activity. The presence of halogen atoms and a carboxylate group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that quinoline derivatives, including this compound, can exhibit significant antibacterial activity.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial potency of several quinoline derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and 75 µg/mL against Staphylococcus aureus . These results position it as a promising candidate for further development in antimicrobial therapies .

Antiproliferative Activity

The compound's potential as an antiproliferative agent has also been explored, particularly in cancer research. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Research Findings

A series of studies have evaluated the antiproliferative effects of this compound against several cancer cell lines, including:

- HepG2 (liver cancer)

- HT-29 (colon cancer)

- H-460 (lung cancer)

Results indicated that the compound exhibited IC50 values ranging from 0.5 to 4.0 µM , demonstrating superior activity compared to standard chemotherapeutics like gefitinib. The structure-activity relationship (SAR) analysis highlighted that substitutions at the C-2 and C-4 positions significantly influenced potency, with electron-donating groups enhancing activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen substituents are believed to facilitate binding to enzyme active sites or cellular receptors, modulating their functions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.

- Receptor Interaction : It potentially interacts with cell surface receptors, triggering signaling pathways that result in reduced cell proliferation.

Summary of Biological Activities

Q & A

Basic Question

- Carboxylate Ester (C-3) : Hydrolyzes to carboxylic acid in H₂SO₄/ethanol (reflux, 12 h) .

- Chloro Group (C-4) : Undergoes nucleophilic substitution with amines (e.g., piperazine) in DMF at 120°C .

- Methyl Group (C-6) : Stable under mild conditions but oxidizable to aldehyde with KMnO₄ in acetone .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Question

- Polymorphism : Screen solvents (e.g., dichloromethane/hexane) to isolate the most stable polymorph .

- Twinning : Use SHELXL’s TWIN command to refine twinned crystals and resolve overlapping reflections .

- Disorder : Apply restraints to fluorine atoms with high thermal motion using ISOR/DFIX .

How is the mechanism of action against DNA gyrase studied experimentally?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.